3,4-Dichlorophenyl hydroxy urea
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Overview
Description
3,4-Dichlorophenyl hydroxy urea is a chemical compound with the molecular formula C7H6Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is an intermediate in the synthesis of certain herbicides and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dichlorophenyl hydroxy urea typically involves the reaction of 3,4-dichloroaniline with hydroxylamine sulfate in the presence of sodium hydroxide. The reaction is carried out in water, and the mixture is stirred and cooled to around 20±5°C. Sodium hydroxide is added dropwise until the pH of the solution reaches 7.5 to 7.9 .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl hydroxy urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.
Scientific Research Applications
3,4-Dichlorophenyl hydroxy urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenyl hydroxy urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This action disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenyl urea
- 3,4-Dichlorophenyl thiourea
Uniqueness
3,4-Dichlorophenyl hydroxy urea is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to inhibit photosynthesis makes it particularly valuable in the development of herbicides .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-1-hydroxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLGSPKGIALHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480914 |
Source
|
Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128523-56-8 |
Source
|
Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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